molecular formula C8H13N3O B8724642 4-Piperidinecarbonitrile,1-acetyl-4-amino-

4-Piperidinecarbonitrile,1-acetyl-4-amino-

Cat. No. B8724642
M. Wt: 167.21 g/mol
InChI Key: MRYHAOMWHFUQBA-UHFFFAOYSA-N
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Patent
US06420364B1

Procedure details

3-Amino-3-cyano-1-benzylpyrrolidine was prepared by a method analogous to that of Example 1-part (a) with the exception that no sodium carbonate was added to the reaction mixture. The product was extracted from the crude reaction with 3×100 mL of EtOAc and was used without purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7]([NH2:12])([C:10]#[N:11])[CH2:6][CH2:5]1)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>>[NH2:12][C:7]1([C:10]#[N:11])[CH2:8][CH2:9][N:4]([CH2:5][C:6]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)(C#N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the crude
CUSTOM
Type
CUSTOM
Details
reaction with 3×100 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
product
Smiles
NC1(CN(CC1)CC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.